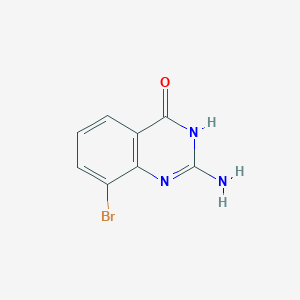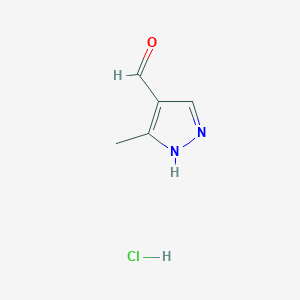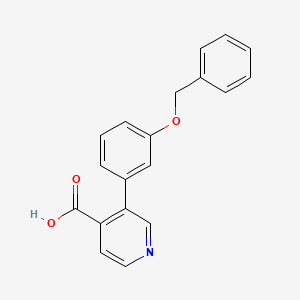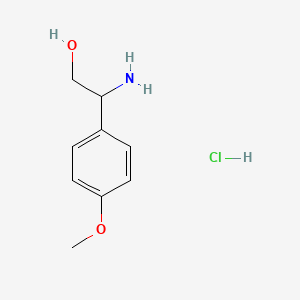
2-amino-8-bromoquinazolin-4(3H)-one
Descripción general
Descripción
The compound “2-amino-8-bromoquinazolin-4(3H)-one” is a quinazolinone derivative. It consists of 10 Carbon atoms, 8 Hydrogen atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The total number of atoms in the molecule is 24 .
Molecular Structure Analysis
The molecular weight of “this compound” is 282.09342 g/mol . The IUPAC name is 2-(2-amino-8-bromoquinazolin-4-yl)acetic acid . The SMILES string representation is Nc2nc(CC(O)=O)c1cccc(Br)c1n2 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
2-amino-8-bromoquinazolin-4(3H)-one has been utilized in the synthesis of various compounds with potential antimicrobial activity. For instance, its derivatives have shown effectiveness against certain microbes, indicating its value in developing antimicrobial agents (Patel, Mistry, & Desai, 2006).
Antimalarial Drug Development
This compound has been identified as a novel class of inhibitors against malaria digestive vacuole plasmepsins, essential enzymes in the malaria parasite's lifecycle. Its structural characteristics and ability to bind to certain enzyme conformations make it a promising lead for antimalarial drug development (Rasina et al., 2016).
Biological Activities and Potential Therapeutics
Research has been conducted on the synthesis and characterization of this compound-based compounds, revealing significant analgesic, anti-inflammatory, and antihelmintic activities. These findings open avenues for potential therapeutic applications (Sahu et al., 2008).
Hypotensive Agents
Derivatives of this compound have been studied for their hypotensive activity, demonstrating the compound's potential as a basis for developing blood pressure-lowering agents (Kumar, Tyagi, & Srivastava, 2003).
Organocatalyst for Synthesis
The compound has been explored as an organocatalyst for synthesizing tertiary amines, showcasing its utility in facilitating chemical reactions important in pharmaceutical and chemical industries (Thakur et al., 2018).
Improved Hydrophilicity and Selectivity in Drug Development
This compound-based inhibitors have been developed with enhanced hydrophilicity and selectivity, particularly in the context of antimalarial drug development. This indicates its versatility in designing drugs with specific pharmacological profiles (Rasina et al., 2018).
Propiedades
IUPAC Name |
2-amino-8-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNPSNPMMVEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)


![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)



![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)


![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)